molecular formula C17H19NO2 B5861252 N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide

N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide

Cat. No. B5861252
M. Wt: 269.34 g/mol
InChI Key: BCDRAJOALKQLHS-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide, also known as MMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMPA is a member of the acetanilide class of compounds and is known for its analgesic and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, the compound has been shown to have antioxidant activity, which may contribute to its anti-cancer effects. N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has also been shown to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, the compound has been shown to have low toxicity, making it a safe choice for in vitro and in vivo experiments. However, one limitation of N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the compound's potential as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo. Additionally, the effects of N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide on the immune system warrant further investigation, as do the compound's potential applications in the treatment of other inflammatory disorders. Finally, the development of new synthesis methods for N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide may allow for the production of analogs with improved properties.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2-methoxy-5-methylphenylamine with 4-methylbenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is isolated and purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-4-7-14(8-5-12)11-17(19)18-15-10-13(2)6-9-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDRAJOALKQLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide

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